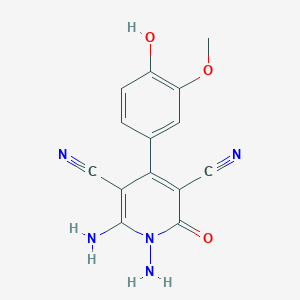

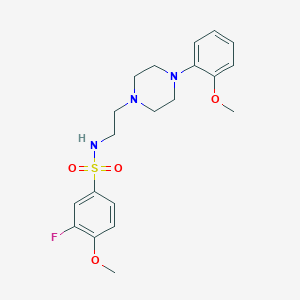

![molecular formula C17H9NO4 B2746318 6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid CAS No. 109964-49-0](/img/structure/B2746318.png)

6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound and its derivatives has been discussed in several studies. One approach involves a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis .Molecular Structure Analysis

The molecular structure of “6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid” is defined by its molecular formula, C17H9NO4. Further details about its structure might be available in specialized databases or scientific literature.科学的研究の応用

Photoluminescence Behavior : One study presents 6-Amino-8-cyanobenzo[1,2-b]indolizines, a class of photoluminescent materials demonstrating reversible pH-dependent optical properties. These compounds exhibit a dramatic blue shift in fluorescence emission upon protonation, a process driven by C-protonation rather than N-protonation. This unusual behavior highlights their potential in designing pH-sensitive optical materials (Outlaw et al., 2016).

Synthetic Routes and Bioactive Analogs : Research focused on synthesizing chiral non-racemic benzothienoindolizines has led to efficient approaches for creating novel bioactive tylophorine alkaloid analogs. These synthetic pathways are valuable for producing enantiopure compounds with potential medicinal applications, including indolizidine derivatives with defined stereochemistry (Šafár̆ et al., 2009).

Amidation of Indolizine Carboxylic Acids : A study demonstrates the use of propylphosphonic acid anhydride as a coupling agent for the amidation of indolizine-2-carboxylic acids, leading to a series of indolizine-2-carboxamido derivatives. This methodology provides a route to synthesize compounds with potential medicinal properties, showcasing the versatility of indolizine derivatives in drug development (Sekgota et al., 2021).

Photooxidation for Rapid Uncaging : Research on 3-acyl-2-methoxyindolizines under red light irradiation in the presence of a catalytic amount of methylene blue has revealed a method for the near-quantitative release of alcohols or carboxylic acids. This rapid photouncaging technique could be applied to release functional molecules, including carboxylic anticancer drugs and phenolic fluorescent dyes, from indolizine conjugates, indicating potential applications in controlled drug delivery and bioimaging (Watanabe et al., 2020).

将来の方向性

特性

IUPAC Name |

6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9NO4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)12(17(21)22)11-7-3-4-8-18(11)14/h1-8H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTDBHRFVHGMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

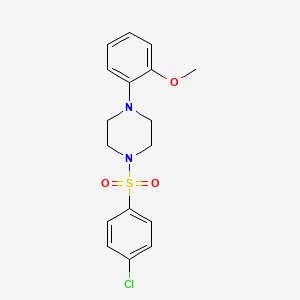

![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)

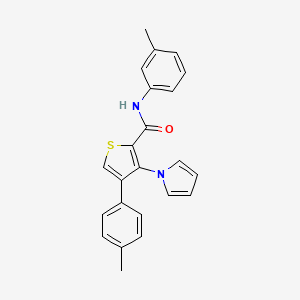

![propyl 4-[[(3E)-3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-5-methyl-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2746240.png)

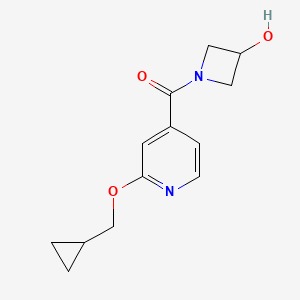

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)

![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2746243.png)

![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2746250.png)

![5-Formyl-N-[(3-hydroxyphenyl)methyl]-N,2,4-trimethylbenzamide](/img/structure/B2746251.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2746257.png)